molecular formula C22H28ClN3O5S2 B2838623 N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-METHANESULFONYLBENZAMIDE HYDROCHLORIDE CAS No. 1215661-62-3

N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-METHANESULFONYLBENZAMIDE HYDROCHLORIDE

Cat. No.: B2838623
CAS No.: 1215661-62-3
M. Wt: 514.05
InChI Key: MUSDCAYUKFFITN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The target compound is a benzamide derivative featuring a 4,7-dimethoxy-substituted benzothiazole core, a 3-(dimethylamino)propyl chain, and a methanesulfonyl group at the ortho position of the benzamide. The hydrochloride salt form enhances its solubility in polar solvents, which is advantageous for pharmaceutical applications. Benzothiazole derivatives are frequently explored in medicinal chemistry for their bioactivity, particularly as kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-methylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S2.ClH/c1-24(2)13-8-14-25(21(26)15-9-6-7-10-18(15)32(5,27)28)22-23-19-16(29-3)11-12-17(30-4)20(19)31-22;/h6-7,9-12H,8,13-14H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSDCAYUKFFITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)C3=CC=CC=C3S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-methanesulfonyldbenzamide hydrochloride is a complex organic compound belonging to the benzothiazole class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound, including the benzothiazole ring and various functional groups, contribute to its interactions with biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C21H26ClN3O3S2C_{21}H_{26}ClN_{3}O_{3}S_{2}, with a molecular weight of approximately 468.03 g/mol. The structure includes a benzothiazole moiety, dimethoxy substituents, and a methanesulfonyl group, which are pivotal for its biological activity.

PropertyValue
IUPAC NameN-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-methanesulfonyldbenzamide hydrochloride
Molecular FormulaC21H26ClN3O3S2C_{21}H_{26}ClN_{3}O_{3}S_{2}
Molecular Weight468.03 g/mol
CAS Number1216748-76-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in neurotransmitter transport and signaling pathways.

Interaction with Serotonin Transporter (SERT)

One of the notable mechanisms involves its interaction with the serotonin transporter (SERT), which plays a crucial role in regulating serotonin levels in the brain. Studies have shown that analogs of this compound can bind to SERT with high affinity, influencing serotonin reuptake and potentially contributing to antidepressant effects .

Biological Activity

The biological activities associated with N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-methanesulfonyldbenzamide hydrochloride include:

  • Antidepressant Effects : Exhibits potential as an antidepressant by modulating serotonin levels.
  • Anticancer Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Benzothiazole derivatives are known for their antibacterial and antifungal activities.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

  • Antidepressant Activity : A study focused on the binding affinity of various analogs to SERT revealed that modifications in the structure could enhance their antidepressant properties. For instance, compounds with bulky substituents showed altered binding affinities, suggesting that structural changes can significantly impact efficacy .
  • Cytotoxicity Against Cancer Cells : Research has demonstrated that certain benzothiazole derivatives exhibit cytotoxicity against human cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549). These studies emphasize the potential of benzothiazole derivatives in cancer therapy.
  • Antibacterial Activity : Another study highlighted the antibacterial properties of related compounds against Gram-positive and Gram-negative bacteria. The presence of methoxy and sulfonyl groups was found to enhance antibacterial activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Table 1: Key Structural Differences Between the Target Compound and Analogs
Compound Name / ID Core Structure Key Substituents Functional Groups of Interest
Target Compound Benzothiazole 4,7-Dimethoxy, 3-(dimethylamino)propyl, 2-methanesulfonyl Methanesulfonyl, tertiary amine, benzothiazole
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-Methyl, 2-hydroxy-1,1-dimethylethyl N,O-bidentate directing group, hydroxyl
Compounds [4–6] (hydrazinecarbothioamides) Benzohydrazide 4-(4-X-phenylsulfonyl), 2,4-difluorophenyl C=S, sulfonyl, fluorophenyl
Compounds [7–9] (1,2,4-triazoles) 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl Triazole-thione, sulfonyl
Hydroxamic acids (e.g., compounds 6–10) Cycloalkyl/aryl hydroxamic acid Cyclopropane, cyclopentane, or cyclohexane linked to N-hydroxyamide Hydroxamic acid, chlorophenyl
  • Benzothiazole vs. Benzamide Cores : The target compound’s benzothiazole core may confer enhanced π-stacking interactions in biological systems compared to simple benzamides (e.g., ’s compound) .
  • Dimethylamino Propyl Chain: This substituent introduces a basic tertiary amine, which is absent in ’s hydroxamic acids but critical for solubility and ionic interactions in physiological environments .

Spectroscopic and Functional Comparisons

  • IR Spectroscopy :
    • The target compound’s methanesulfonyl group would show S=O stretches near 1150–1300 cm⁻¹, similar to sulfonyl groups in ’s compounds (1247–1255 cm⁻¹) .
    • The absence of a hydroxyl group (unlike ’s compound) eliminates O-H stretches (~3150–3500 cm⁻¹) .
  • NMR Analysis :
    • The 4,7-dimethoxy groups on the benzothiazole would produce distinct singlets in 1H NMR (δ ~3.8–4.0 ppm), comparable to methoxy signals in other aromatic systems .

Q & A

Q. What are the key steps in synthesizing this compound, and how are reaction conditions optimized for yield and purity?

The synthesis involves sequential functionalization of the benzothiazole core, sulfonamide coupling, and final hydrochlorination. Critical steps include:

  • Benzothiazole Core Formation : Cyclization under controlled temperature (60–80°C) using thiourea derivatives and halogenated intermediates .
  • Sulfonamide Coupling : Reaction of the benzothiazole amine with methanesulfonyl chloride in anhydrous dichloromethane, catalyzed by triethylamine .
  • Purification : Recrystallization from ethanol or chromatography (silica gel, eluent: methanol/dichloromethane 5:95) to achieve >95% purity . Optimization strategies include adjusting solvent polarity (e.g., dimethylformamide for solubility) and monitoring reaction progress via TLC or HPLC .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify substituent positions (e.g., methoxy groups at C4/C7, dimethylamino propyl chain) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) assess purity (>98% required for biological assays) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 468.0324 (C21_{21}H26_{26}ClN3_3O3_3S2_2) .

Q. What pharmacological properties have been reported for this compound, and how are they evaluated in preliminary studies?

  • Anticancer Activity : IC50_{50} values against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, with comparisons to reference drugs like cisplatin .
  • Antibacterial Efficacy : Minimum inhibitory concentration (MIC) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Mechanistic Insights : Preliminary fluorescence-based assays to detect DNA intercalation or topoisomerase inhibition .

Advanced Research Questions

Q. How can molecular docking studies elucidate the mechanism of action of this compound?

  • Target Selection : Prioritize enzymes like DNA gyrase or tubulin, based on structural analogs’ known targets .
  • Docking Workflow : Use AutoDock Vina or Schrödinger Suite to model ligand-protein interactions. Key parameters include binding affinity (ΔG) and hydrogen bonding with active-site residues (e.g., ASP-73 in DNA gyrase) .
  • Validation : Compare docking scores with experimental IC50_{50} data to identify structure-activity relationships (SAR) .

Q. What experimental design strategies are recommended for optimizing synthesis yield and reproducibility?

  • Factorial Design : Use a 2k^k factorial approach to test variables like temperature (60–100°C), solvent (DMF vs. THF), and catalyst concentration .
  • Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions (e.g., 75°C, DMF, 1.2 eq. triethylamine) .
  • Scale-Up Considerations : Ensure consistent mixing and cooling rates to avoid exothermic side reactions during large-scale synthesis .

Q. How can contradictory data in bioactivity assays be resolved?

  • Source Identification : Check for batch-to-batch purity variations via HPLC or inconsistencies in cell culture conditions (e.g., serum concentration) .
  • Comparative Studies : Replicate assays with structurally related compounds (e.g., morpholine-substituted analogs from ) to isolate substituent-specific effects.
  • Orthogonal Assays : Validate results using complementary methods (e.g., apoptosis flow cytometry alongside MTT assays) .

Q. What structural modifications enhance the compound’s bioactivity, and how are they systematically tested?

  • Modification Strategies :
  • Replace methoxy groups with electron-withdrawing substituents (e.g., nitro) to improve DNA binding .
  • Vary the alkyl chain length (e.g., propyl vs. ethyl) to optimize solubility and target affinity .
    • Testing Workflow :
  • Synthesize derivatives via parallel combinatorial chemistry.
  • Screen using high-throughput assays (e.g., 96-well plate fluorescence) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.